

Overcoming poor retention of methylsuccinic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methylsuccinic acid	
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Technical Support Center: Methylsuccinic Acid Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor retention of **methylsuccinic acid** in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why do I see poor or no retention of **methylsuccinic acid** on my standard C18 reversed-phase column?

Methylsuccinic acid is a small, polar dicarboxylic acid. Standard reversed-phase columns, like C18, primarily retain analytes through hydrophobic interactions. Due to its polar nature, **methylsuccinic acid** has a very weak interaction with the non-polar stationary phase, causing it to elute at or near the column's void volume.[1][2][3] This issue is common for many highly polar organic acids.[4] Furthermore, using highly aqueous mobile phases required for polar analytes can lead to a phenomenon known as "phase collapse" on traditional C18 columns, drastically reducing retention over time.[2][5]

Q2: How can I increase the retention of **methylsuccinic acid** in reversed-phase HPLC?

To improve retention in reversed-phase mode, you can:

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- Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., pH below 3) will suppress the ionization of the carboxylic acid groups on **methylsuccinic acid**.[6] The neutral, protonated form of the acid is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[6]
- Use a Polar-Embedded Column: These are modified reversed-phase columns (e.g., C18-A) designed to be compatible with 100% aqueous mobile phases, preventing phase collapse and providing better retention for polar compounds.[2]
- Employ Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized **methylsuccinic acid**, increasing its hydrophobicity and retention on a reversed-phase column. However, these agents can be harsh on the column and are often incompatible with mass spectrometry (MS).[3]

Q3: Are there alternative chromatography modes to reversed-phase for analyzing **methylsuccinic acid**?

Yes, several alternative modes are highly effective for retaining polar compounds like **methylsuccinic acid**:

- Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile).[7][8]
 Zwitterionic HILIC columns, in particular, have shown excellent performance in separating methylsuccinic acid from its isomers.[7][9]
- Mixed-Mode Chromatography: This technique uses stationary phases with dual retention mechanisms, such as reversed-phase and anion-exchange.[1] This allows for the simultaneous retention of both non-polar and polar/charged analytes, significantly improving the retention of acidic compounds.[3][4]
- Ion-Exchange Chromatography (IEC): Anion-exchange chromatography directly separates
 molecules based on their negative charge.[10][11] As a dicarboxylic acid, methylsuccinic
 acid is well-suited for this technique, which can provide strong retention and high selectivity.
 [12][13][14]

Q4: What is derivatization and can it help with my analysis?



Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method.[15] For **methylsuccinic acid**, derivatization can be used to:

- Increase Hydrophobicity: By reacting the carboxylic acid groups with a non-polar derivatizing agent, the resulting molecule will be much less polar and therefore strongly retained on a standard reversed-phase column.[16]
- Enhance Detector Response: A derivatizing agent can add a chromophore or fluorophore to the analyte, significantly improving its detectability by UV-Visible or fluorescence detectors.

 [15] For mass spectrometry, it can improve ionization efficiency.[16][17]

Troubleshooting Guide: Poor Peak Shape & Retention Time Instability

Poor retention is often accompanied by other chromatographic issues. Use this guide to troubleshoot common problems.

Issue 1: Peak Tailing

- Possible Cause: Secondary interactions between the analyte and the stationary phase (e.g., residual silanols).[5][18] This is common for acidic compounds.
- Solution:
 - Lower the mobile phase pH with an acid modifier (e.g., formic acid, phosphoric acid) to suppress analyte ionization and silanol activity.[5][18]
 - Ensure the mobile phase buffer concentration is sufficient (typically 10-20 mM) to maintain a consistent pH.[19]
 - Consider using a column with a highly deactivated stationary phase or a polar-embedded phase.[2]

Issue 2: Peak Fronting or Splitting



• Possible Cause: Sample overload (mass or volume) or a mismatch between the sample solvent and the mobile phase.[18][20] In HILIC, injecting a sample in a solvent stronger (i.e., with more water) than the mobile phase is a common cause of poor peak shape.[20]

Solution:

- Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[20]
- Ensure the sample solvent is as close in composition to the mobile phase as possible.
 Ideally, dissolve the sample in the initial mobile phase.[20]
- Check for physical column damage, such as a void at the column inlet, which can distort the peak shape.[5][19]

Issue 3: Drifting or Unstable Retention Times

- Possible Cause: Inadequate column equilibration, mobile phase instability, or temperature fluctuations.[21][22] HILIC columns, in particular, require long equilibration times.[20]
- Solution:
 - Equilibrate the column with at least 20-30 column volumes of the initial mobile phase before the first injection and between gradient runs.[20]
 - Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
 - Use a column oven to maintain a constant temperature, as retention can shift by 1-2% for every 1°C change.[21]
 - Verify that the mobile phase pH is stable and sufficiently buffered, as small pH shifts can cause significant changes in the retention of ionizable compounds like methylsuccinic acid.[24]

Data & Methodologies



Table 1: Comparison of HPLC Methods for

Methylsuccinic Acid Retention

Method Type	Column	Mobile Phase	Retention Time (min)	Key Advantage	Reference
HILIC	ZIC®-HILIC (50 x 4.6 mm, 5 μm)	Acetonitrile/1 00 mM Ammonium Acetate, pH 6.8 (75:25 v/v)	~4.0	Excellent separation from isomer succinic acid. MS- compatible.	[7][9]
HILIC	ACE 5 HILIC- B (150 x 4.6 mm)	10 mM Ammonium Formate, pH 3.0 in Acetonitrile/W ater (90:10 v/v)	~12.0	Good retention and separation from related organic acids.	[25]
Reversed- Phase	Polaris C18-A (4.6 x 250 mm, 5 μm)	0.1% Phosphoric Acid in Water	Not specified	Retains polar organic acids without phase collapse in highly aqueous mobile phase.	[2]
Mixed-Mode	Scherzo SM- C18	Gradient with Acetonitrile and Water with Formic Acid	Increased vs. ODS	Combines reversed- phase and ion-exchange for enhanced retention of polar acids.	[4]



Experimental Protocols Protocol 1: HILIC Method for Methylsuccinic Acid Analysis

This protocol is based on the separation of methylmalonic and succinic acids, which is directly applicable to **methylsuccinic acid**.[7][9]

- Column: ZIC®-HILIC (Zwitterionic), 50 x 4.6 mm, 5 μm particle size.
- Mobile Phase: Prepare a solution of 100 mM ammonium acetate in water and adjust the pH to 6.8. The final mobile phase is a mixture of Acetonitrile and this buffer in a 75:25 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 μL.
- Sample Preparation: Dissolve the **methylsuccinic acid** standard or sample in the mobile phase.
- Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) is suitable. For method development, UV detection at ~210 nm can be used.[9]
- Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

Protocol 2: Pre-Column Derivatization for LC-MS Analysis

This protocol enhances retention in reversed-phase chromatography and improves MS sensitivity. It is adapted from a method for general carboxylic acids.[16][17]

- Reagents:
 - Derivatization Reagent: 10 mM 4-bromo-N-methylbenzylamine (4-BNMA) in Acetonitrile.



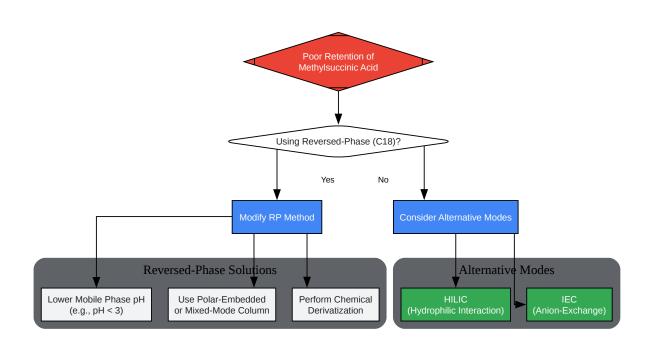
Activating Agent: 1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 90:10
 Acetonitrile/Water.

Procedure:

- To 15 μL of your aqueous sample/standard, add 50 μL of the 10 mM 4-BNMA solution.
- Add 25 μL of the freshly prepared 1 M EDC solution.
- Mix thoroughly and incubate the mixture at 60 °C for 45 minutes.
- After incubation, dry the samples completely using a vacuum concentrator (e.g., SpeedVac).
- \circ Reconstitute the dried derivatized sample in 200 μ L of 50:50 Acetonitrile/Water for injection into the LC-MS system.
- Analysis: The resulting derivative is significantly more hydrophobic and can be readily analyzed on a standard C18 column with a typical water/acetonitrile gradient.

Visualizations







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References

• 1. youtube.com [youtube.com]

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- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. nestgrp.com [nestgrp.com]
- 8. data.epo.org [data.epo.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Ion-exchange chromatography of carboxylic acids PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US9487465B2 Process for the separation of mono- and di-carboxylic acid compounds -Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. journalajacr.com [journalajacr.com]
- 16. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. labveda.com [labveda.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. researchgate.net [researchgate.net]
- 23. Troubleshooting Problems With Poor HPLC Results Before Examining the Column Tips
 & Suggestions [mtc-usa.com]
- 24. unstable retention time on C18 column for organic acids Chromatography Forum [chromforum.org]
- 25. hplc.eu [hplc.eu]
- To cite this document: BenchChem. [Overcoming poor retention of methylsuccinic acid in HPLC]. BenchChem, [2025]. [Online PDF]. Available at:





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